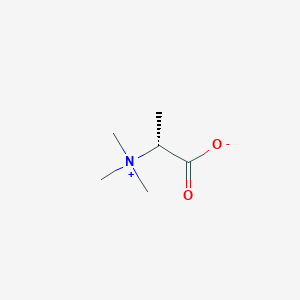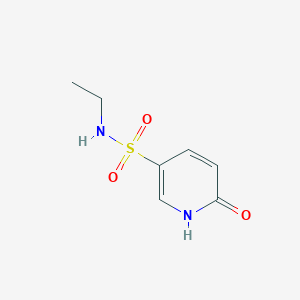![molecular formula C8H5NO3S B12993507 5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid](/img/structure/B12993507.png)
5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid: is a heterocyclic compound that contains both thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological applications, particularly as a scaffold for designing enzyme inhibitors. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial and anticancer properties. These derivatives can inhibit the growth of various pathogens and cancer cells .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
- 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid
Comparison: While these compounds share a similar core structure, they differ in their functional groups and substitution patternsFor example, the presence of additional carboxylic acid groups in 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid can enhance its solubility and reactivity .
Conclusion
5-Oxo-5H-thiazolo[3,2-a]pyridine-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and development.
Properties
Molecular Formula |
C8H5NO3S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-6-2-1-3-7-9(6)4-5(13-7)8(11)12/h1-4H,(H,11,12) |
InChI Key |
NAQCFSBPVJXJKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=C(SC2=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
![7-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993438.png)

![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)




![8-Iodo-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12993492.png)



![4'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12993510.png)
